
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitro group at the 7th position and a methyl group at the 2nd position of the indole ring, along with an ethanamine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride typically involves the nitration of 2-methylindole followed by the introduction of the ethanamine side chain. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-7-nitroindole is then reacted with ethylene diamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.
化学反応の分析
Types of Reactions
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Condensation: The ethanamine side chain can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(2-methyl-7-amino-1H-indol-3-yl)ethanamine.
Substitution: Halogenated or alkylated indole derivatives.
Condensation: Imines and enamines.
科学的研究の応用
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of the nitro group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethanamine: Known for its role in the synthesis of melatonin-related compounds.
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine: Contains chlorine substituents, which can alter its reactivity and biological activity.
Uniqueness
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride is unique due to the presence of both a nitro group and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C11H14ClN3O2 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-8(5-6-12)9-3-2-4-10(14(15)16)11(9)13-7;/h2-4,13H,5-6,12H2,1H3;1H |
InChIキー |
PPNSXKUYJQKDET-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


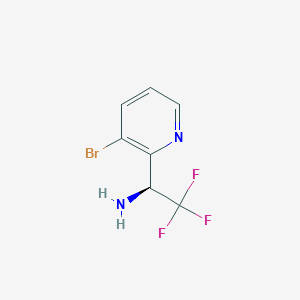
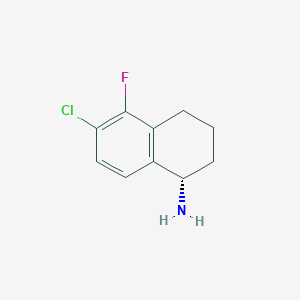
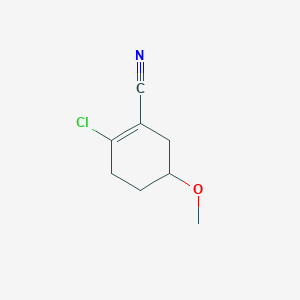
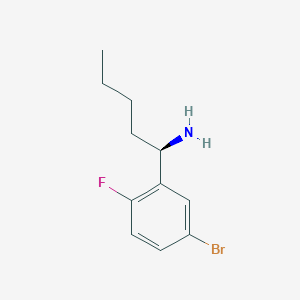
![Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate](/img/structure/B13040340.png)
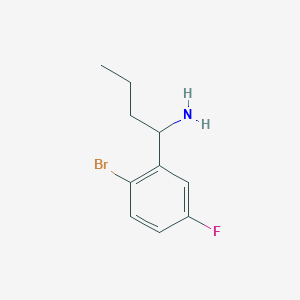
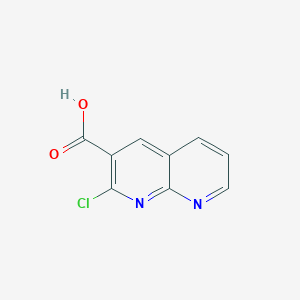

![N-(3-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13040365.png)


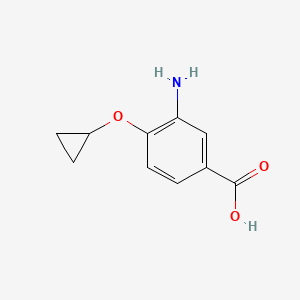

![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)
